Iotalamic acid-d3
Description
Significance of Stable Isotopes in Quantitative Analytical Research
Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons. nih.gov This difference in neutron number results in a difference in atomic mass, a property that is exploited in a variety of analytical techniques, most notably mass spectrometry (MS). nih.gov The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), has become a cornerstone of modern quantitative analysis. myadlm.org
The significance of stable isotopes in quantitative research lies in their ability to act as tracers and internal standards. umich.mx When a compound is "labeled" with a stable isotope, it becomes chemically identical to its unlabeled counterpart but is distinguishable by its mass. myadlm.org This allows researchers to introduce a known quantity of the labeled compound into a sample and use it as a reference to accurately quantify the amount of the naturally occurring, or "unlabeled," compound. This is particularly crucial in complex matrices like blood, urine, or environmental water samples, where other components can interfere with the analytical signal. mdpi.com
Stable isotope labeling, especially with deuterium, is widely used in various research applications, including:
Metabolic studies: To trace the metabolic fate of drugs and other compounds within an organism. nih.gov
Pharmacokinetic analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govnutri-facts.orgnih.gov
Quantitative proteomics: To accurately measure the abundance of proteins in a sample.
Environmental monitoring: To trace the presence and concentration of pollutants in the environment. researchgate.net
The ability to differentiate between the labeled and unlabeled forms of a compound with high specificity using mass spectrometry makes stable isotopes a powerful tool for obtaining reliable and reproducible quantitative data. nih.govworldwide.com
Role of Internal Standards in Enhancing Bioanalytical Method Accuracy and Precision for Research Applications
In bioanalytical chemistry, an internal standard (IS) is a compound that is added in a known amount to all samples, including calibration standards and quality control samples, before sample processing. researchgate.net The primary role of an internal standard is to correct for the variability inherent in the analytical procedure, thereby improving the accuracy and precision of the measurements. researchgate.netcerilliant.com
Bioanalytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are susceptible to several sources of error, including:
Sample preparation variability: Inconsistencies in extraction, evaporation, and reconstitution steps can lead to analyte loss. researchgate.net
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. myadlm.org
Instrumental drift: Fluctuations in the performance of the LC-MS system over time can affect the analyte signal. cerilliant.com
An ideal internal standard should have physicochemical properties very similar to the analyte of interest. scispace.com This ensures that it experiences the same variations as the analyte during sample preparation and analysis. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and precise results. researchgate.net
Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards in LC-MS-based bioanalysis. scispace.com Because a SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences virtually identical matrix effects and ionization efficiencies. scispace.com This close tracking of the analyte's behavior allows for highly effective correction of analytical variability.
Overview of Iothalamic Acid-d3's Utility as a Research Reagent
Iothalamic Acid-d3 is the deuterium-labeled form of Iothalamic Acid. nih.gov Iothalamic acid itself is an iodine-containing compound that has been used as a contrast agent in medical imaging procedures. drugbank.comkobv.de In the context of analytical research, the deuterated version, Iothalamic Acid-d3, serves as an ideal internal standard for the quantitative analysis of iothalamic acid in various biological and environmental samples. researchgate.net
The utility of Iothalamic Acid-d3 as a research reagent stems directly from the principles outlined in the preceding sections. When researchers need to determine the concentration of iothalamic acid, for instance in environmental water samples to study its persistence and fate, the use of Iothalamic Acid-d3 as an internal standard is crucial for obtaining accurate data. researchgate.net
In a typical analytical workflow, a known amount of Iothalamic Acid-d3 would be added to the water sample before any extraction or clean-up steps. The sample would then be analyzed by LC-MS/MS. The mass spectrometer would be set to detect both the unlabeled iothalamic acid and the deuterium-labeled Iothalamic Acid-d3. By comparing the signal intensity of the iothalamic acid to that of the known quantity of Iothalamic Acid-d3, a precise and accurate concentration of the iothalamic acid in the original sample can be determined.
The use of Iothalamic Acid-d3 helps to mitigate potential inaccuracies that could arise from the complex matrix of environmental water, ensuring that the reported concentrations are reliable for environmental impact assessments. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Iothalamic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₉I₃N₂O₄ | nih.gov |
| Molecular Weight | 613.91 g/mol | nih.gov |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | nih.gov |
| Melting Point | 285°C | glpbio.com |
| LogP | 2.98050 | glpbio.com |
| pKa | ~3.5 | researchgate.net |
Table 2: Properties of Iothalamic Acid-d3
| Property | Value | Source |
| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ | researchgate.net |
| Molecular Weight | 616.93 g/mol | researchgate.net |
| Common Use | Internal standard for Iothalamic Acid analysis | researchgate.net |
| CAS Number | 928623-31-8 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Purity Research of Iothalamic Acid D3
Strategies for Deuterium (B1214612) Incorporation and Isotopic Labeling Site Control
The synthesis of Iothalamic Acid-d3 requires precise control over the incorporation of deuterium atoms to ensure the label is in the correct position and at a high isotopic enrichment.
The synthesis of Iothalamic Acid-d3 is adapted from the established synthesis of unlabeled Iothalamic Acid. The key strategy involves introducing the deuterium label via a deuterated precursor at a specific step in the reaction sequence. The IUPAC name of Iothalamic Acid is 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid, which contains two potential sites for deuteration on methyl groups. nih.gov For Iothalamic Acid-d3, the label is typically incorporated into the N-methyl group of the 5-(methylcarbamoyl) side chain.
A plausible synthetic route, based on known chemical syntheses of iothalamic acid, is outlined below google.com:
Amidation: The synthesis often starts with a precursor like 5-amino-2,4,6-triiodoisophthalic acid. This precursor is reacted with a deuterated methylating agent. To produce Iothalamic Acid-d3, deuterated methylamine (B109427) (CD3NH2) is used in an amidation reaction to form the 5-((methyl-d3)carbamoyl) group.
Acetylation: The final step involves the acetylation of the amino group at the 3-position using acetic anhydride (B1165640) to yield the final product, Iothalamic Acid-d3.
Reaction optimization is crucial to maximize the yield and isotopic incorporation. This includes controlling reaction parameters such as temperature, reaction time, and stoichiometry of the deuterated reagent to prevent any potential H/D exchange reactions with the solvent or other reagents, which could lower the isotopic purity. x-chemrx.com
Isotopic exchange, particularly hydrogen-deuterium exchange (H/D exchange), is another strategy for deuterium incorporation. x-chemrx.com This method involves exposing the unlabeled parent compound to a deuterium source, such as heavy water (D2O), often in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). nih.gov
For Iothalamic Acid, late-stage H/D exchange could theoretically be used to label the N-methyl group. However, controlling the site of labeling can be challenging, as other protons in the molecule might also be susceptible to exchange, leading to a mixture of isotopologues. nih.gov Research in this area focuses on developing highly selective catalysts and reaction conditions that target specific C-H bonds for exchange. The efficiency of labeling is determined by measuring the percentage of deuterium incorporation at the target site compared to the unlabeled compound. nih.gov
Table 1: Comparison of Synthetic Strategies for Iothalamic Acid-d3
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Deuterated Precursor Synthesis | Utilizes a starting material that already contains the deuterium label (e.g., CD3NH2). | High regioselectivity (site control); High isotopic purity achievable. | Availability and cost of deuterated precursors. |
| Isotopic Exchange (H/D Exchange) | Swaps hydrogen atoms on the final molecule with deuterium from a source like D2O. | Cost-effective deuterium source; Useful for late-stage labeling. | Potential for low regioselectivity; Risk of labeling multiple sites; May require extensive purification. |
Advanced Purification Techniques for Isotopic Purity Enhancement in Research-Grade Iothalamic Acid-d3
Achieving high isotopic and chemical purity is essential for research-grade labeled compounds. Advanced purification techniques are employed to separate the desired deuterated compound from unlabeled or partially labeled species and other reaction byproducts.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the purification of isotopically labeled compounds. nih.gov It offers high resolution, allowing for the separation of molecules with very similar chemical structures.
In the context of Iothalamic Acid-d3 purification, a reversed-phase HPLC system is typically employed.
Stationary Phase: A non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used.
Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. google.com By carefully optimizing the mobile phase gradient, flow rate, and column temperature, it is possible to achieve baseline separation of Iothalamic Acid-d3 from its non-deuterated (d0) counterpart and other impurities. The fractions corresponding to the pure deuterated compound are collected for subsequent analysis. nih.gov
Determining the purity of deuterium-labeled compounds is critical for their use as internal standards in quantitative analyses. rsc.org A combination of analytical techniques is used to assess both chemical and isotopic purity.
High-Resolution Mass Spectrometry (HR-MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining isotopic purity. almacgroup.com HR-MS can distinguish between the different isotopologues (e.g., d0, d1, d2, d3) based on their precise mass-to-charge ratios. researchgate.netnih.gov By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be accurately calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium label and the structural integrity of the molecule. rsc.org In ¹H NMR, the absence of a signal at the chemical shift corresponding to the labeled methyl group confirms successful deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming its presence and location.
Table 2: Hypothetical Purity Analysis of a Batch of Iothalamic Acid-d3
| Analytical Method | Parameter Measured | Specification | Result |
|---|---|---|---|
| HPLC | Chemical Purity | >98% | 99.5% |
| HR-MS | Isotopic Purity (d3) | >98% | 99.2% |
| HR-MS | Unlabeled (d0) | <1% | 0.5% |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| ¹H NMR | Deuterium Incorporation | >98% (by signal integration) | Confirmed |
Research into Isotopic and Chemical Characterization for Research Reagent Quality Assurance
Quality assurance (QA) for research reagents like Iothalamic Acid-d3 is a systematic process to ensure that each batch meets rigorous standards for identity, purity, and stability. kalstein.eubeckman.com This is crucial for the reliability and reproducibility of experimental results. cdc.gov
The characterization process involves a comprehensive set of tests:
Identity Confirmation: Mass spectrometry and NMR are used to confirm that the chemical structure is correct and that the deuterium label is in the intended position. rsc.org
Purity Assessment: As detailed in section 2.2.2, both chemical and isotopic purity are quantified using methods like HPLC and HR-MS. This ensures the absence of significant impurities that could interfere with experiments. nih.govnih.gov
Content/Potency: Quantitative analysis (e.g., quantitative NMR or HPLC with a certified reference standard) is performed to determine the exact concentration of the compound in the final product.
Stability Testing: The stability of the labeled compound is assessed under various storage conditions to establish an appropriate shelf life and recommended storage protocols. kalstein.eu
A Certificate of Analysis is generated for each batch, summarizing the results of all quality control tests and certifying that the material meets the required specifications for use as a research reagent. pharmaguideline.co.uk
Spectroscopic Methodologies for Deuterium Content and Position Determination (e.g., advanced NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of deuterated compounds, offering precise information on the location and extent of isotopic labeling. Several NMR-based techniques are applied to characterize Iothalamic Acid-d3.
Deuterium (²H) NMR: This is one of the most direct methods for analyzing deuterated compounds. Since only the deuterium nuclei are observed, the resulting spectrum is simplified, clearly indicating the chemical environments of the incorporated isotopes. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a proton (¹H) NMR spectrum, which aids in assigning the signals and confirming the exact positions of deuteration. Under appropriate experimental conditions, the integration of these signals can be used for the quantitative determination of deuterium enrichment.
Proton (¹H) NMR: This technique is invaluable for determining the position and percentage of deuterium incorporation by observing the absence of signals. When a proton is substituted with a deuteron, the corresponding peak disappears from the ¹H NMR spectrum. By comparing the ¹H NMR spectrum of Iothalamic Acid-d3 with that of its non-deuterated analogue, the specific sites of labeling can be unequivocally identified. Furthermore, the reduction in the integration value of a specific proton signal directly correlates to the percentage of deuterium substitution at that site.
Carbon-13 (¹³C) NMR: The presence of deuterium atoms also influences the ¹³C NMR spectrum. Carbons directly bonded to deuterium exhibit a characteristic splitting pattern and a slight upfield shift, known as an isotopic shift. rsc.org Long-range isotope effects can also be observed on carbons that are several bonds away from the site of deuteration. rsc.org These effects provide secondary confirmation of the location of the deuterium labels within the molecular structure.
Table 1: Overview of NMR Spectroscopic Methods for Iothalamic Acid-d3 Analysis
| Technique | Principle of Analysis | Information Obtained |
| Deuterium (²H) NMR | Direct detection of deuterium nuclei. | - Confirms the chemical environment and position of deuterium atoms. - Can be used for quantitative assessment of isotopic enrichment. |
| Proton (¹H) NMR | Disappearance or reduced integration of proton signals. | - Identifies the specific sites of deuterium substitution. - Allows for calculation of the percentage of deuteration. |
| Carbon-13 (¹³C) NMR | Observation of isotopic shifts and splitting patterns. | - Confirms the location of deuterium labels through their effect on adjacent carbon atoms. rsc.org |
Mass Spectrometric Approaches for Isotopic Purity Profiling and Impurity Identification
Mass spectrometry (MS) is an essential technique for assessing the isotopic purity of Iothalamic Acid-d3 and for detecting and identifying potential chemical impurities. eurisotop.com When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for comprehensive quality control. nih.gov
Impurity Identification: The identification and quantification of impurities are crucial for verifying the safety and purity of drug substances. enovatia.com LC-MS/MS is a widely used method for impurity profiling. iajps.com In this approach, the sample is first passed through an HPLC system to separate Iothalamic Acid-d3 from any potential impurities. The separated components then enter the mass spectrometer. Impurities are initially detected based on their mass-to-charge (m/z) ratio. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The ion corresponding to the impurity is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate its structure. sciex.com This method is effective for identifying synthesis-related impurities, degradants, and other contaminants. enovatia.com
Table 2: Mass Spectrometric Analysis of Iothalamic Acid-d3
| Parameter | Technique | Description |
| Molecular Mass | High-Resolution MS | The theoretical monoisotopic mass of unlabeled Iothalamic Acid (C₁₁H₉I₃N₂O₄) is 613.7696 Da. pharmacompass.com The d3 variant has a theoretical mass of approximately 616.7885 Da. |
| Isotopic Purity | LC-MS | Measures the relative abundance of different isotopologues (d0, d1, d2, d3) in the molecular ion cluster to determine the percentage of the desired d3 species. almacgroup.com |
| Impurity Profile | LC-MS/MS | Separates impurities from the main compound chromatographically and then identifies them through their specific mass-to-charge ratios and fragmentation patterns. nih.govsciex.com |
Development and Validation Research of Analytical Methods Utilizing Iothalamic Acid D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodological Research
The coupling of liquid chromatography with tandem mass spectrometry stands as the predominant analytical technique for the quantification of iothalamic acid, with iothalamic acid-d3 playing an indispensable role as an internal standard. Research in this area has concentrated on optimizing separation, detection, and sample preparation to achieve high sensitivity, specificity, and throughput.
Effective chromatographic separation of iothalamic acid from its deuterated internal standard, iothalamic acid-d3, and endogenous matrix components is fundamental for accurate quantification. Researchers have extensively investigated various parameters to achieve optimal separation.
A common approach involves reversed-phase chromatography. For instance, a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm) has been successfully utilized. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, often containing a modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). The gradient is programmed to ensure that iothalamic acid and iothalamic acid-d3 are well-resolved from other substances in the sample, while also providing a suitable retention time, such as an observed retention time of 4.565 minutes for iothalamic acid under specific conditions. nih.gov The stable isotope label in iothalamic acid-d3 results in nearly identical chromatographic behavior to the unlabeled analyte, ensuring they co-elute, which is crucial for the internal standard to effectively compensate for variations during sample processing and analysis.
Table 1: Example Chromatographic Parameters
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) nih.gov |
| Mobile Phase A | Water with formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Gradient | Optimized for resolution and run time |
| Retention Time | ~4.565 min nih.gov |
Mass spectrometric detection offers high selectivity and sensitivity for the analysis of iothalamic acid and its d3-labeled standard. The optimization of MS parameters is a key aspect of method development.
Electrospray ionization (ESI) is the most common ionization technique employed, typically operated in negative ion mode, which is highly efficient for the acidic iothalamic acid molecule. In this mode, the precursor ion observed for iothalamic acid is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 612.7624. nih.gov For iothalamic acid-d3, the precursor ion would be expected at m/z 615.7813, reflecting the addition of three deuterium (B1214612) atoms.
Tandem mass spectrometry (MS/MS) is used for quantification, involving the selection of the precursor ion and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then monitored. A significant fragment ion observed for iothalamic acid is at m/z 126.905, corresponding to the iodide ion (I⁻). nih.gov This transition from the precursor to the product ion is highly specific and is used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which provide the basis for accurate quantification.
Table 2: Mass Spectrometric Parameters for Iothalamic Acid
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |
| Instrument | Triple Quadrupole or QTOF Mass Spectrometer nih.gov |
| Precursor Ion [M-H]⁻ | m/z 612.7624 nih.gov |
| Fragmentation Mode | Collision-Induced Dissociation (CID) nih.gov |
| Key Product Ion | m/z 126.905 (I⁻) nih.gov |
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization efficiency of the analyte and internal standard, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like iothalamic acid-d3 is the most effective strategy to compensate for matrix effects. Because iothalamic acid-d3 is chemically and physically almost identical to the unlabeled analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement affecting both compounds is canceled out.
In addition to using an appropriate internal standard, thorough sample preparation is crucial to minimize matrix components. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove proteins, salts, and phospholipids (B1166683) that are major sources of matrix interference. The choice of sample preparation method depends on the specific matrix and the required sensitivity of the assay.
Before an analytical method can be used for sample analysis in regulated or research environments, it must undergo rigorous validation to demonstrate its reliability. Method validation for LC-MS/MS assays quantifying iothalamic acid using iothalamic acid-d3 as an internal standard typically assesses several key parameters according to established guidelines.
These parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the assay is accurate and precise. This is established by analyzing calibration standards at multiple concentration levels.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentrations within the calibration range.
Recovery: The efficiency of the extraction process from the biological matrix.
Matrix Effect: Assessed to ensure that the chosen internal standard adequately compensates for any signal suppression or enhancement.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
The successful validation of these parameters ensures that the method provides reliable quantitative data for its intended purpose in preclinical pharmacokinetics or in vitro studies, such as permeability assays.
Research into Alternative Analytical Platforms Employing Iothalamic Acid-d3 as a Reference Standard
While LC-MS/MS is the dominant technique, research into alternative platforms may be conducted for specific applications.
Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like iothalamic acid. The high molecular weight and polar nature of iothalamic acid would require a derivatization step to increase its volatility and thermal stability before it could be analyzed by GC-MS. This process involves chemically modifying the analyte, for example, by esterification of the carboxylic acid group and silylation of the amide protons.
Currently, there is limited to no information available in the public domain detailing established GC-MS methodologies specifically for iothalamic acid or its d3-labeled analog. The complexity of the required derivatization and the widespread success and direct applicability of LC-MS/MS methods for this compound make the development of a GC-MS-based assay less practical and less common. Therefore, LC-MS/MS remains the standard and preferred method for the bioanalysis of iothalamic acid.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Integration Research for Specific Analytes
The integration of capillary electrophoresis (CE) with mass spectrometry (MS) has emerged as a powerful analytical tool, offering high separation efficiency and sensitive detection for a variety of analytes. sciex.com While specific research focusing exclusively on Iothalamic Acid-d3 with CE-MS is not extensively documented in publicly available literature, the principles of its use can be inferred from methods developed for its non-deuterated counterpart, iothalamic acid, and other similar compounds where deuterated standards are employed. researchgate.nettexilajournal.com
Iothalamic Acid-d3 serves as an ideal internal standard (IS) for quantitative analysis in CE-MS. researchgate.nettexilajournal.com Stable isotope-labeled (SIL) compounds like Iothalamic Acid-d3 are considered the gold standard for internal standards in mass spectrometry. researchgate.net This is because they co-elute with the analyte and have similar ionization responses and fragmentation patterns, which effectively corrects for variations in the ionization process and matrix effects that can occur during analysis. researchgate.nettexilajournal.com
In the context of CE-MS, the high resolving power of CE separates the analyte of interest from complex sample matrix components before it enters the mass spectrometer. sciex.com For targeted analysis, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode is often preferred as it enhances selectivity and lowers the limits of quantitation by reducing chemical noise. researchgate.net The use of a stable isotope-labeled internal standard like Iothalamic Acid-d3 is mandatory to mitigate system variability and ensure method accuracy. researchgate.net
Although conventional methods for quantifying iothalamate have included capillary electrophoresis with UV detection (CE-UV), these can have limitations such as longer analysis times and susceptibility to interferences. researchgate.net The coupling of CE with MS, along with the use of a deuterated internal standard like Iothalamic Acid-d3, provides a more robust, sensitive, and specific method for quantification. researchgate.netresearchgate.net The development of CE-MS methods allows for the analysis of highly charged polar metabolites and can be performed on very small sample volumes. sciex.com
Stability Research of Iothalamic Acid-d3 in Analytical Workflows and Storage Conditions
The stability of an internal standard is a critical parameter in the validation of bioanalytical methods to ensure the reliability of quantitative results. europa.eu Research into the stability of Iothalamic Acid-d3, and its non-deuterated form iothalamic acid, has been conducted across various conditions to establish its suitability for use in analytical workflows.
Research on Stability in Biological and Environmental Research Matrices
The stability of iothalamic acid has been demonstrated in various biological and environmental matrices. In the context of quantifying kidney function markers, iothalamate has shown sufficient stability in human serum and urine. nih.govpatsnap.com One validated LC-MS/MS method reported that iothalamate was stable in all relevant matrices and solvents, with a coefficient of variation and absolute bias not exceeding 10%. researchgate.netnih.govpatsnap.comresearchgate.net Another study confirmed excellent thermal and pH stability of iothalamate. nih.gov
In environmental research, iodinated contrast media (ICMs) like iothalamic acid are noted for their high polarity and biological stability, which makes them persistent in aqueous environments. researchgate.netntu.edu.sg Their stability is a key factor in their detection in surface water, groundwater, and even drinking water. researchgate.net Biotransformation of ICMs tends to occur on the side chains, leaving the core iodinated benzene (B151609) ring intact, which speaks to the structural stability of the base molecule. acs.org
The following table summarizes findings on the stability of iothalamate in different matrices:
Table 1: Stability of Iothalamate in Various Matrices| Matrix | Analytical Method | Finding | Reference |
|---|---|---|---|
| Human Serum & Urine | LC-MS/MS | Sufficiently stable with CV and bias <10%. | researchgate.netnih.govpatsnap.comresearchgate.net |
| Plasma & Urine | HPLC | Excellent thermal and pH stability demonstrated. | nih.gov |
| Aqueous Environments | LC-MS/MS | High biological stability, leading to persistence. | researchgate.netntu.edu.sg |
Investigations into Long-Term and Short-Term Storage Stability for Research Reagents
For a reagent to be reliable, its stability under various storage conditions must be verified. This includes short-term stability, often assessed at room temperature to simulate conditions on a lab bench, and long-term stability, typically evaluated under refrigerated or frozen conditions.
Short-Term Stability: Studies on similar compounds provide a framework for expected short-term stability. For instance, an evaluation of vitamin D3 and its metabolites in human serum assessed stability over a period of two months at different temperatures. nih.gov For iothalamate, methods have been validated demonstrating analyte stability in extracts under various storage conditions. researchgate.net Generally, solution stability is confirmed if recovery is within 95-105% after a set period, such as 24 hours. unnes.ac.id
Long-Term Stability: Long-term stability studies are essential for defining the shelf-life of a reagent. These studies often involve storing the substance at controlled temperatures (e.g., 4°C, -15°C, -20°C) for extended periods. researchgate.netpaho.orgnih.gov For example, the stability of the antibiotic cefuroxime (B34974) was tested in blood and urine for 278 days at temperatures of -15°C, +4°C, and +23°C. researchgate.net A study on lyophilized liposomal formulations assessed chemical stability at temperatures ranging from 4°C to 60°C, finding that degradation rates increased with higher storage temperatures. nih.gov While specific long-term data for Iothalamic Acid-d3 was not found in the searched results, the stability of iothalamate in frozen plasma and urine samples is a standard part of method validation.
The following table outlines typical conditions evaluated in stability testing for analytical reagents:
Table 2: Representative Stability Testing Conditions| Stability Type | Condition | Purpose | Reference |
|---|---|---|---|
| Short-Term (Bench-Top) | Room Temperature (e.g., 23°C) for several hours/days | To assess stability during sample handling and processing. | researchgate.net |
| Freeze-Thaw Cycles | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing | To evaluate the impact of repeated access to frozen samples. | nih.gov |
| Long-Term | Refrigerated (2-8°C) or Frozen (-20°C or below) for months/years | To determine the shelf-life of the reagent and stored samples. | researchgate.netpaho.orgnih.gov |
| Accelerated | Elevated Temperature (e.g., 40°C, 50°C) | To predict long-term stability and shelf-life in a shorter timeframe. | paho.orgnih.govchromatographyonline.com |
Compound List
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Iothalamic Acid-d3 |
| Iothalamic Acid |
| Allopurinol |
| Hippuran |
| Iohexol |
| Ioversol |
| Diatrizoic acid |
| Iomeprol |
| Iopromide |
| Ioxaglic acid |
| Iodipamide |
| Iopamidol |
| Iopamidol-d3 |
| Iohexol-d5 |
| Vitamin D3 |
| 1,25-dihydroxyvitamin D3 |
| Cefuroxime |
| Methanol |
| Acetonitrile |
| Formic acid |
| Ammonium acetate |
| Perchloric acid |
| Cholesterol |
| Cocaine |
Applications of Iothalamic Acid D3 in Pre Clinical and in Vitro Research Methodologies
Isotopic Tracer Applications in Basic Physiological and Mechanistic Research
Research into Isotope Dilution Mass Spectrometry for Precise Quantification in Biological Samples
The precise and accurate quantification of exogenous compounds in complex biological matrices, such as plasma and urine, is fundamental to many areas of biomedical research. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard analytical technique for this purpose, offering high specificity and sensitivity. nih.gov Iothalamic Acid-d3, a stable isotope-labeled (SIL) version of Iothalamic Acid, serves as an ideal internal standard (IS) in IDMS methods for quantifying its non-labeled counterpart. medchemexpress.com
The core principle of IDMS involves introducing a known quantity of the SIL internal standard (Iothalamic Acid-d3) into a sample before any processing or extraction steps. chromatographyonline.com Because the SIL standard is chemically identical to the analyte (Iothalamic Acid), it experiences the same physical and chemical variations during sample preparation, chromatographic separation, and ionization in the mass spectrometer. researchgate.net Any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference, which is 3 Daltons in this case. scispace.com By measuring the ratio of the signal from the endogenous analyte to the known amount of the added SIL-IS, an accurate and precise concentration of the analyte can be determined, effectively correcting for matrix effects and procedural losses. chromatographyonline.com
Research has focused on developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for iothalamate in biological fluids, a process significantly enhanced by the availability of SIL-IS like Iothalamic Acid-d3. nih.govresearchgate.net In a typical workflow, plasma or urine samples are first deproteinized, often using agents like acetonitrile (B52724) or methanol (B129727), which also contain the Iothalamic Acid-d3 internal standard. scispace.comnih.gov The sample is then processed, and the extract is injected into an LC system for separation before detection by MS/MS. nih.gov The use of an appropriate internal standard like Iothalamic Acid-d3 is critical for ensuring the high quality and reliability of the resulting data.
Method validation studies for quantifying iothalamate using LC-MS/MS with an internal standard demonstrate excellent performance characteristics. These methods are crucial for applications such as determining the glomerular filtration rate (GFR), where iothalamate is used as a filtration marker. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Iothalamate Quantification in Biological Samples
| Parameter | Plasma | Urine | Reference |
|---|---|---|---|
| Lower Limit of Quantification (LOQ) | 18.75 ng/mL | 18.75 ng/mL | nih.gov |
| Intra-assay Variation (Precision) | <9% | <9% | nih.gov |
| Inter-assay Variation (Precision) | <9% | <9% | nih.gov |
| Recovery (Accuracy) | 93.6% - 104.1% | 93.6% - 104.1% | nih.gov |
| Analytical Run Time | 5 minutes | nih.gov |
Applications in Systems Biology and Metabolic Flux Analysis Research (Methodological aspects)
Systems biology aims to understand the complex interactions within a biological system by integrating diverse data types to construct comprehensive computational models. nih.gov A key component of this approach is Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.govfrontiersin.org MFA relies heavily on stable isotope tracers, typically using compounds enriched with ¹³C, to follow the path of atoms through metabolic networks. nih.govd-nb.info
Methodologically, ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as [U-¹³C]glucose, into a biological system. d-nb.info As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By using mass spectrometry to measure the mass isotopomer distributions of these metabolites (e.g., amino acids, TCA cycle intermediates), researchers can deduce the relative activities of different metabolic pathways. frontiersin.orgd-nb.info This provides a detailed snapshot of cellular physiology and how it changes in response to genetic or environmental perturbations. mdpi.com
The role of Iothalamic Acid-d3 in this context is distinct from that of tracers used in MFA. Iothalamic acid is designed to be metabolically inert; it is not a substrate for central carbon metabolism and therefore is not used to trace the flow of atoms through metabolic pathways. nih.gov However, its application in research has important methodological implications for systems biology and particularly for systems pharmacology, a sub-discipline that models the effects of drugs on the body as a whole.
In systems pharmacology, accurate quantitative data on physiological processes are essential inputs for building robust predictive models. The clearance of iothalamate is a gold-standard method for measuring the glomerular filtration rate (GFR), a critical parameter in pharmacokinetics that governs the renal clearance of many drugs and their metabolites. nih.gov The use of Iothalamic Acid-d3 as an internal standard in IDMS assays allows for exceptionally precise and accurate GFR measurements. scispace.comnih.gov This high-quality quantitative data is crucial for:
Developing and validating pharmacokinetic (PK) models: Precise GFR data helps in accurately modeling the excretion of drugs and other substances, leading to better predictions of drug exposure and response.
Informing systems-level physiological models: Comprehensive models of organ function, such as those for the kidney, require accurate parameters. GFR values determined using iothalamate clearance with a proper internal standard provide a reliable anchor for such models.
Therefore, from a methodological standpoint, while Iothalamic Acid-d3 is not a tracer for metabolic flux, its role in enabling high-precision quantification of a key physiological parameter is a significant contribution to the broader goals of systems-level biological research. It provides the accurate data necessary to build the complex, multi-scale models that are the hallmark of systems biology.
Table 2: Comparison of Methodological Roles of Isotopic Tracers in Systems Biology
| Parameter | ¹³C-Labeled Tracers (e.g., ¹³C-Glucose) | Deuterated Standards (e.g., Iothalamic Acid-d3) |
|---|---|---|
| Primary Application | Metabolic Flux Analysis (MFA) | Isotope Dilution Mass Spectrometry (IDMS) |
| Biological Role | Metabolically active substrate | Metabolically inert internal standard |
| Purpose of Isotope | To trace atom transitions through metabolic pathways | To enable precise quantification by correcting for analytical variability |
| Information Gained | Rates (fluxes) of intracellular metabolic reactions | Accurate concentration of a specific analyte (e.g., Iothalamic Acid) |
| Contribution to Systems Biology | Provides a dynamic map of metabolic network activity | Provides highly accurate parameters for physiological and pharmacokinetic models |
Future Directions and Emerging Research Avenues for Iothalamic Acid D3
Development of Automated and High-Throughput Analytical Platforms for Research
The demand for processing a large number of samples in clinical studies and drug development has propelled the development of automated and high-throughput analytical platforms. Iothalamic Acid-d3 is integral to these advanced systems, where its use as an internal standard ensures the precision of quantitative analyses.
Modern analytical methods are moving away from older, time-consuming techniques toward rapid and automated systems. csuohio.edu For instance, the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for iothalamic acid allows for a chromatography run time of just 2.1 minutes, enabling high-throughput analysis. csuohio.edu This is a significant improvement over previous methods that were often hampered by long run times. csuohio.edu The use of an isotopically labeled internal standard like Iothalamic Acid-d3 is critical in these high-speed assays to ensure selectivity and accuracy. csuohio.edu
Further advancements include the use of direct injection liquid chromatography-tandem mass spectrometry (DI-LC-MS/MS), which offers a rapid method for measuring iothalamic acid and other related compounds. researchgate.net The development of fully automated systems, which may incorporate online solid-phase extraction with LC-MS/MS, represents the next frontier. researchgate.net In these platforms, quantification relies on the internal standard approach, making compounds like Iothalamic Acid-d3 indispensable for correcting matrix effects and ensuring data reliability. researchgate.net The integration of such automated systems into standard 96-well plate formats further enhances throughput, aligning with the infrastructure used in large-scale screening. harvard.edu
Table 1: Comparison of Analytical Platform Characteristics
| Feature | Traditional Methods | High-Throughput LC-MS/MS | Fully Automated Platforms |
|---|---|---|---|
| Run Time | Long and variable csuohio.edu | As low as 2.1 minutes csuohio.edu | Optimized for speed and efficiency researchgate.net |
| Sample Prep | Often lengthy and manual csuohio.edu | Minimized (e.g., Direct Injection) researchgate.net | Integrated and automated (e.g., Online SPE) researchgate.net |
| Throughput | Low | High csuohio.edu | Very High harvard.edu |
| Data Quality | Susceptible to interferences csuohio.edu | High selectivity and accuracy csuohio.edu | High precision due to minimal manual error researchgate.net |
| Role of Iothalamic Acid-d3 | N/A | Essential internal standard for quantification csuohio.edu | Critical for automated quantification and matrix effect correction researchgate.net |
Advancements in Micro-Sampling and Miniaturized Analytical Techniques
A significant trend in analytical science is the principle of miniaturization, which aims to reduce sample volumes, reagent consumption, and instrument size. nih.govelsevier.com This shift is driven by the need for less invasive sampling methods and more efficient, cost-effective analyses. nih.gov
Micro-sampling , which involves the collection of sample volumes typically ≤50µL, has become increasingly viable due to advances in the sensitivity of bioanalytical techniques. nc3rs.org.uk This approach offers substantial benefits, especially in preclinical research, as it allows for serial sampling from a single animal (e.g., a mouse) rather than relying on composite data from multiple animals. nc3rs.org.uknih.gov This refinement reduces the number of animals required for studies and minimizes stress on the subjects. nc3rs.org.uk The ability to obtain a complete pharmacokinetic profile from one animal improves data quality by allowing for the assessment of inter-animal differences. nih.gov
The successful implementation of micro-sampling is critically dependent on highly sensitive analytical methods like LC-MS/MS, where a stable, deuterated internal standard such as Iothalamic Acid-d3 is essential for achieving the required levels of accuracy and precision with such small sample volumes.
Table 2: Key Benefits of Micro-Sampling in Research
| Benefit Category | Description | Source |
|---|---|---|
| Animal Welfare (Refinement) | Enables less invasive sampling routes, reduces animal stress, and decreases or avoids the need for warming. | nc3rs.org.uk |
| Scientific (Reduction) | Reduces the number of animals needed for studies by allowing serial sampling from main study animals instead of using satellite groups. | nc3rs.org.uknih.gov |
| Data Quality | Provides higher quality pharmacokinetic data by enabling the study of inter-animal differences, as opposed to composite profiles. | nih.gov |
| Resource Efficiency | Requires less quantity of the test compound for analysis. | nih.gov |
Novel Applications in Omics Research for Methodological Advancement
Omics disciplines—including genomics, proteomics, and metabolomics—aim to collectively characterize and quantify pools of biological molecules to understand cellular function and organismal health. In metabolomics, which involves the comprehensive study of metabolites in a biological system, accuracy and reproducibility are paramount.
The development of novel assays for biomarkers of kidney and cardiovascular function is another area where Iothalamic Acid-d3 is applied. csuohio.edu By providing a reliable internal standard, it supports the creation of robust and precise analytical methods necessary for clinical diagnostics and large-scale epidemiological studies. The stability and known isotopic composition of Iothalamic Acid-d3 make it an ideal reference point in complex biological matrices, thereby enhancing the reliability of data in demanding omics research applications.
Research into Development of Certified Reference Materials and Inter-laboratory Comparison Studies Utilizing Iothalamic Acid-d3
To ensure that analytical results are consistent and comparable across different laboratories, two key quality assurance components are necessary: Certified Reference Materials (CRMs) and inter-laboratory comparison studies.
A Certified Reference Material is a standard that is produced to a high level of purity and is extensively characterized. zeptometrix.com The development of a CRM for Iothalamic Acid-d3 would provide laboratories with a universally accepted standard for calibrating their instruments and validating their analytical methods. Using a CRM ensures the traceability of analytical measurements to a common reference, which is the cornerstone of generating high-quality, comparable data.
Inter-laboratory comparison studies are essential for evaluating and harmonizing the performance of analytical methods across different facilities. researchgate.netdemarcheiso17025.comcopernicus.org In these studies, identical samples are sent to multiple laboratories for analysis. The results are then compared to assess the accuracy and precision of each lab's methodology. copernicus.orgnih.gov Such studies have shown that without standardized procedures and materials, results for the same sample can vary significantly between laboratories, questioning the comparability of the data. copernicus.org
The use of Iothalamic Acid-d3, ideally as a CRM, in these comparison studies would allow for a more accurate assessment of laboratory performance by providing a consistent internal standard for all participants. This would help to identify and mitigate variations in analytical procedures, such as sample preparation and instrument calibration, ultimately leading to more robust and reliable methods for widespread use. nih.gov
Q & A
Q. What are the established synthetic pathways for Iothalamic Acid-d3, and how is deuteration confirmed?
Iothalamic Acid-d3 is synthesized via isotopic exchange or deuterium incorporation during intermediate steps, typically using deuterated precursors like D₂O or deuterated reagents. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions (e.g., methyl or aromatic protons) and mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation). Analytical standards from suppliers such as TRC (CAS 928623-31-8) are critical for cross-validation .
Q. Which analytical methods are recommended for validating the purity and stability of Iothalamic Acid-d3 in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Iothalamic Acid-d3 in complex samples. Method validation should include specificity, linearity (1–1000 ng/mL), and precision (CV <15%). Stability studies under varying pH, temperature, and storage conditions (e.g., -80°C vs. 4°C) are essential to ensure integrity over time. Ethanol or tert-butyl methyl ether is often used for long-term storage to prevent degradation .
Q. How does the deuterated form (Iothalamic Acid-d3) differ from the non-deuterated analog in pharmacokinetic studies?
Deuteration slows metabolic clearance due to the kinetic isotope effect, extending the half-life (t₁/₂) by 10–20% in rodent models. Comparative studies require parallel administration of both forms and quantification via isotopic dilution MS. For example, non-deuterated Iothalamic Acid (CAS 2276-90-6) shows faster renal excretion, whereas the deuterated form provides prolonged imaging contrast in dynamic CT scans .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported stability data for Iothalamic Acid-d3 under physiological conditions?
Contradictory stability data often arise from variations in buffer composition (e.g., phosphate vs. carbonate) or exposure to light. A robust protocol includes:
- Controlled environment : Use amber vials and nitrogen blankets to prevent photodegradation and oxidation.
- Multi-matrix validation : Test stability in plasma, urine, and synthetic cerebrospinal fluid.
- Time-resolved NMR : Monitor structural integrity at 37°C over 72 hours. Discrepancies in degradation rates (>30% variation) may stem from trace metal contaminants, necessitating chelating agents like EDTA .
Q. How can researchers optimize isotopic labeling strategies to minimize interference in dual-tracer imaging studies?
Dual-tracer experiments (e.g., Iothalamic Acid-d3 with ¹⁸F-labeled analogs) require non-overlapping detection channels. Strategies include:
- Spectral separation : Use MS/MS transitions with distinct mass shifts (e.g., +3 Da for deuterated vs. +19 Da for fluorinated).
- Temporal staggering : Administer tracers at staggered intervals (e.g., 10 minutes apart) to reduce signal overlap in dynamic imaging. Validation in preclinical models should confirm <5% cross-talk between tracers .
Q. What statistical approaches resolve contradictions in renal clearance data between in vitro and in vivo models for Iothalamic Acid-d3?
In vitro models (e.g., human proximal tubule cells) often underestimate renal clearance due to absent hemodynamic factors. Hybrid pharmacokinetic-pharmacodynamic (PK-PD) models integrate in vitro transporter affinity (e.g., OAT1/3) with in vivo glomerular filtration rates. Bootstrap resampling or Bayesian hierarchical modeling can quantify uncertainty, particularly when in vivo data show 20–30% higher clearance than in vitro predictions .
Methodological Considerations
Q. How should researchers handle batch-to-batch variability in deuterated standards for quantitative assays?
- Supplier documentation : Require certificates of analysis (CoA) detailing isotopic enrichment and residual solvents.
- Internal calibration : Use a stable isotope internal standard (e.g., Iothalamic Acid-¹³C₃) to normalize batch effects.
- Inter-laboratory cross-checks : Participate in proficiency testing programs to validate reproducibility .
Q. What protocols ensure ethical compliance in preclinical studies using Iothalamic Acid-d3?
- Institutional Animal Care and Use Committee (IACUC) approval : Justify dosing regimens (e.g., 100 mg/kg in rodents) and imaging frequency.
- Data transparency : Publish raw MS/MS spectra and NMR chemical shifts in open-access repositories.
- Conflict of interest disclosure : Declare funding sources, particularly if linked to contrast agent manufacturers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
